molecular formula C9H15NO2S2 B2894902 N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide CAS No. 2319837-16-4

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide

Cat. No.: B2894902
CAS No.: 2319837-16-4
M. Wt: 233.34
InChI Key: TWEGRXBDIBOREP-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-(thiophen-3-yl)propanamine with methanesulfonyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.

    2-methylthiophene: A thiophene derivative with a methyl group at the 2-position.

    Methanesulfonamide: A simple sulfonamide compound.

Uniqueness

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide is unique due to the combination of the thiophene ring and the methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S2/c1-9(2,7-10-14(3,11)12)8-4-5-13-6-8/h4-6,10H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEGRXBDIBOREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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